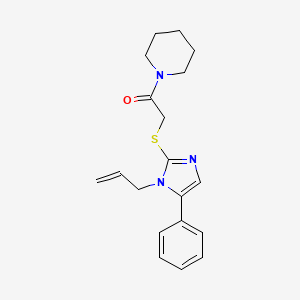

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic molecule belonging to the imidazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure includes an imidazole ring, a piperidine moiety, and a thioether linkage, which are critical for its interaction with biological targets.

The molecular formula of this compound is C18H21N3OS, with a molecular weight of approximately 327.4 g/mol. The structural characteristics contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3OS |

| Molecular Weight | 327.4 g/mol |

| Structure | Structure |

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, imidazole derivatives have been reported to target key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

This compound has demonstrated antimicrobial and antifungal activities. The presence of the imidazole ring is crucial for its interaction with microbial enzymes, leading to inhibition of growth in various pathogens . This property suggests its potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Similar imidazole derivatives have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. These targets may include:

- Enzymes : Inhibition of key enzymes involved in cancer metabolism or microbial growth.

- Receptors : Modulation of receptor activity that influences cell signaling pathways crucial for proliferation and survival.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various imidazole derivatives, 2-((1-allyl-5-pheny)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone was found to exhibit IC50 values comparable to established chemotherapeutics against human cancer cell lines, indicating strong potential for further development .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity of this compound against common bacterial strains. Results showed significant inhibition zones, suggesting effective antimicrobial action that warrants further exploration for clinical applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits notable potential in drug development due to its biological activities:

-

Antimicrobial Activity : Research indicates that imidazole derivatives possess significant antimicrobial properties. For example, studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli through various diffusion methods.

Compound Target Bacteria Activity 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone S. aureus Effective This compound E. coli Effective - Anticancer Properties : The compound has been investigated for its potential anticancer effects, particularly in targeting specific cancer cell lines. Its interaction with cellular pathways involved in cancer progression suggests a promising avenue for therapeutic development.

- Anti-inflammatory Effects : Studies have shown that imidazole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Biological Research

The compound is also valuable in biological research due to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : The structural features of this compound allow it to act as an inhibitor of certain enzymes involved in disease processes.

- Receptor Modulation : Its binding properties enable modulation of receptor activity, which can be crucial in developing drugs that target specific receptors associated with diseases.

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure can facilitate the development of new materials with desired properties.

Material Science

The compound's characteristics make it suitable for applications in developing new materials with specific functionalities, such as enhanced conductivity or stability under varying conditions.

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

- Antimicrobial Study : A study conducted on various imidazole derivatives demonstrated that this compound exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.

- Cancer Cell Line Research : In vitro studies using breast cancer cell lines showed that the compound induced apoptosis, indicating its potential as a chemotherapeutic agent. The mechanism involved the modulation of apoptotic pathways, which warrants further investigation.

- Inflammatory Response Modulation : Another study examined the anti-inflammatory effects of this compound in animal models, showing a reduction in inflammatory markers and symptoms associated with chronic inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, and how can intermediates be characterized?

Answer:

The synthesis typically involves multi-step reactions:

Imidazole core formation : Condensation of substituted phenylglyoxal derivatives with allylamine under reflux in ethanol, followed by cyclization.

Thioether linkage introduction : Reaction of the imidazole-2-thiol intermediate with 1-(piperidin-1-yl)-2-chloroethanone using a base (e.g., K₂CO₃) in DMF at 60–80°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Characterization methods :

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

Q. How can the structural integrity of this compound be validated using crystallographic data?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Use SHELX programs (SHELXL for refinement) to resolve bond lengths/angles and confirm the thioether linkage and piperidine conformation .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, ensuring no disorder in the allyl or phenyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the final coupling step?

Answer:

- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. DBU). Monitor via TLC/HPLC.

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate nucleophilicity .

- Kinetic studies : Use in-situ IR spectroscopy to track chloroethanone consumption and optimize reaction time .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes in biological targets?

Answer:

- DFT calculations : Use Gaussian 16 to model transition states for thioether bond formation (B3LYP/6-31G* basis set).

- Molecular docking (AutoDock Vina) : Dock into kinase domains (e.g., EGFR) using the imidazole-thioether moiety as a hinge-binding motif. Validate with MM-GBSA binding free energy estimates .

Q. How can contradictory bioactivity data across cell lines be resolved?

Answer:

- Orthogonal assays : Compare MTT viability data with caspase-3/7 activation assays to distinguish cytostatic vs. apoptotic effects.

- Metabolic stability testing : Incubate with liver microsomes (human/rodent) to assess if differential CYP450 metabolism explains variability .

- Impurity profiling : Use LC-MS to rule out batch-specific contaminants (e.g., oxidation byproducts from the allyl group) .

Q. Methodological Challenges

Q. What strategies mitigate sulfur oxidation during storage or biological assays?

Answer:

- Storage : Lyophilize under argon, store at –20°C in amber vials with desiccants.

- Antioxidants : Add 0.1% BHT to DMSO stock solutions.

- Analytical verification : Periodic LC-MS checks for sulfoxide/sulfone degradation products .

Q. How can regioselectivity issues in the imidazole ring substitution be addressed?

Answer:

- Directing groups : Introduce a nitro group at C4 to steer electrophilic substitution to C4. Remove via catalytic hydrogenation post-reaction.

- Metal-mediated cross-coupling : Use Pd(OAc)₂/Xantphos for Suzuki coupling of pre-functionalized aryl boronic acids at C5 .

Q. Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in NMR spectra?

Answer:

Propiedades

IUPAC Name |

2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c1-2-11-22-17(16-9-5-3-6-10-16)14-20-19(22)24-15-18(23)21-12-7-4-8-13-21/h2-3,5-6,9-10,14H,1,4,7-8,11-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZRZLDOOFZGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.